1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone
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Description
1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality 1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
Research on compounds structurally related to the specified molecule, such as enaminones, has highlighted the importance of hydrogen-bonding patterns. These studies reveal how bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups can influence molecular structure and stability, impacting the development of new materials and compounds with potential applications in pharmaceuticals and material science (Balderson et al., 2007).
Antiviral Activity of Heterocyclic Compounds
Research into pyrazolo[3,4-b]pyridine derivatives, which share a structural resemblance, has demonstrated significant antiviral activities. These studies are crucial for the development of new antiviral drugs, showcasing how modifications in the molecular structure can lead to compounds capable of combating various viral infections (Attaby et al., 2006).
Anticancer Activity of Piperazine Derivatives
The synthesis of piperazine derivatives and their evaluation for anticancer activity is another area of research relevant to the chemical compound . Such studies provide a foundation for developing new anticancer agents, highlighting the potential of these compounds in targeting various cancer cell lines (Kumar et al., 2013).
Acetylcholinesterase Inhibitors for Alzheimer's Treatment
Piperazine-based bis(thieno[2,3-b]pyridines) have been explored for their potential as acetylcholinesterase inhibitors, a target in Alzheimer's disease treatment. This research underscores the compound's relevance in developing therapeutic agents for neurodegenerative diseases (Ahmed et al., 2022).
properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c28-18(25-8-1-2-9-25)16-24-12-14-27(15-13-24)22(29)20-19(26-10-3-4-11-26)17-6-5-7-23-21(17)30-20/h3-7,10-11H,1-2,8-9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKZPBWZABLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone |
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